Methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride

Description

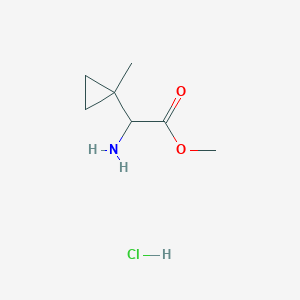

Methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride (CAS: N/A; Ref: 3D-WLD78810) is a cyclopropane-containing glycine derivative. Its molecular structure features a strained cyclopropane ring substituted with a methyl group and an amino-acetate ester backbone, stabilized as a hydrochloride salt. The compound is utilized as a building block in organic synthesis and pharmacological research, particularly in studies involving glycine analogs due to its structural mimicry of glycine (HY-Y0966) .

Key properties include:

- Molecular formula: C7H12ClNO2 (inferred from ).

- Functional groups: Cyclopropane ring, methyl ester, amino group, hydrochloride salt.

Properties

IUPAC Name |

methyl 2-amino-2-(1-methylcyclopropyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(3-4-7)5(8)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHLFIUNWPUCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Esterification: The ester group can be introduced through esterification reactions using methanol and an appropriate carboxylic acid derivative.

Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products Formed

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Amines, alcohols, and hydrocarbons.

Substitution: Substituted amines, esters, and other derivatives.

Scientific Research Applications

Methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The cyclopropyl group can enhance binding affinity and selectivity, contributing to the compound’s biological effects.

Comparison with Similar Compounds

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetate Hydrochloride

- Structural difference : Replacement of the methyl group on the cyclopropane with a trifluoromethyl (-CF3) group.

- Lipophilicity: The -CF3 group may reduce solubility in aqueous media but improve membrane permeability.

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

- Structural difference : Cyclopentane ring replaces cyclopropane.

- Impact: Ring strain: Cyclopentane has lower strain than cyclopropane, increasing thermal and chemical stability.

2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic Acid Hydrochloride

- Structural difference : Additional carboxylic acid group on the cyclopropane ring.

- Impact: Solubility: The carboxylic acid enhances water solubility, making it more suitable for intravenous formulations. Bioavailability: Increased polarity may reduce blood-brain barrier penetration compared to the ester form .

2-(Methylamino)-2-(oxan-4-yl)acetic Acid Hydrochloride

- Structural difference : Tetrahydrofuran (oxane) ring replaces cyclopropane.

- Impact :

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Solubility (Predicted) | Stability | Bioactivity Focus |

|---|---|---|---|---|---|

| Methyl 2-amino-2-(1-methylcyclopropyl)acetate HCl | C7H12ClNO2 | Cyclopropane, methyl, ester | Moderate (hydrochloride) | Moderate | Glycine receptor studies |

| 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetate HCl | C7H9ClF3NO2 | Cyclopropane, -CF3, ester | Low | High | Metabolic stability |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C8H14ClNO2 | Cyclopentane, methylamine | High | High | Flexible ligand design |

| 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic Acid HCl | C7H10ClNO4 | Cyclopropane, carboxylic acid | High | Moderate | Water-soluble formulations |

| 2-(Methylamino)-2-(oxan-4-yl)acetic Acid HCl | C8H14ClNO3 | Oxane, methylamine | High | High | Hydrogen-bonding targets |

Pharmacokinetic Insights

- Cyclopropane-containing compounds (e.g., the target molecule) exhibit rapid distribution and excretion in vivo, as seen in studies of similar nitrosoureas (e.g., ACNU) .

- The methyl group on the cyclopropane in the target compound balances lipophilicity and metabolic stability, unlike the more reactive mesyloxy-substituted analogs (e.g., 2-(1'-Mesyloxycyclopropyl)acetic acid) .

Biological Activity

Methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride is a compound with potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article provides a detailed examination of its biological activities, synthesizing findings from various studies to highlight its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES Notation : CC1(CC1)C(C(=O)OC)N

- InChI : InChI=1S/C7H13NO2/c1-7(3-4-7)5(8)6(9)10-2/h5H,3-4,8H2,1-2H3

The compound features a cyclopropyl moiety attached to an amino acid derivative, which may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neurotransmission Modulation : It has been suggested that compounds with similar structures can modulate neurotransmitter systems, potentially impacting conditions such as schizophrenia and depression .

- Histone Deacetylase (HDAC) Inhibition : Some derivatives related to this compound have shown promise as HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression and cellular processes like apoptosis .

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases .

Pharmacological Studies

A variety of studies have explored the biological activity of similar compounds or derivatives:

- Anticancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth. For instance, certain isoxazole derivatives demonstrated significant HDAC inhibitory activity, leading to cell cycle arrest in cancer cells .

- Neuroprotective Effects : Research on related compounds suggests neuroprotective properties that may benefit conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Study on Neurotransmission : A study involving animal models indicated that compounds similar to this compound could enhance cognitive function by modulating glutamate receptors, suggesting a potential role in treating cognitive deficits associated with schizophrenia .

- Antioxidant Efficacy : In vitro assays have shown that related compounds exhibit antioxidant activity comparable to established antioxidants like quercetin, indicating their potential use in formulations aimed at combating oxidative stress .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.